molecular formula C9H10ClI B6307461 1-Chloro-2-iodo-4-isopropylbenzene CAS No. 76662-33-4

1-Chloro-2-iodo-4-isopropylbenzene

Cat. No.: B6307461
CAS No.: 76662-33-4
M. Wt: 280.53 g/mol
InChI Key: ACUGFZBYDYNFBF-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-4-isopropylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of chlorine, iodine, and an isopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-iodo-4-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of isopropylbenzene (cumene) using chlorine and iodine in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds through the formation of a sigma complex, followed by the substitution of hydrogen atoms with chlorine and iodine atoms .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-iodo-4-isopropylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-2-iodo-4-isopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-chloro-2-iodo-4-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form sigma complexes with nucleophiles, leading to the substitution of halogen atoms. The presence of both chlorine and iodine atoms enhances its reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-iodobenzene
  • 1-Chloro-4-iodobenzene
  • 1-Bromo-2-iodo-4-isopropylbenzene

Uniqueness

1-Chloro-2-iodo-4-isopropylbenzene is unique due to the presence of both chlorine and iodine atoms along with an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

1-chloro-2-iodo-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClI/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUGFZBYDYNFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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